N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c18-15(20)14-10-5-3-7-13(10)23-17(14)19-16(21)12-8-9-4-1-2-6-11(9)22-12/h1-2,4,6,8H,3,5,7H2,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDOWVBPFLCOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the construction of the cyclopenta[b]thiophene ring. The final step involves the introduction of the carbamoyl group under controlled conditions. Specific reagents and catalysts are used at each stage to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Potential therapeutic applications are being explored, including its use as a lead compound in drug discovery.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism of action of N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related derivatives, focusing on substituent variations, physicochemical properties, and biological relevance.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structure.
Key Differences and Implications
BG16041’s methanesulfonylpiperidine group introduces a sulfonyl moiety, enhancing hydrogen-bond acceptor capacity but increasing molecular weight .
Biological Activity Correlations: Cyano-substituted derivatives (e.g., 25a, 30a) exhibit higher melting points (354–356°C and 296–298°C, respectively), suggesting strong intermolecular interactions that may correlate with stability in biological systems . CAS 1005583-76-5 (XlogP = 1.5) is more lipophilic than the target compound, which may influence membrane permeability .
Structural Flexibility vs. Rigidity :
- Compounds with cyclopenta[b]thiophene cores (e.g., target compound, 30a ) retain planarity, whereas tetrahydrobenzothiophene analogs (e.g., 30b ) have saturated rings, reducing conjugation and possibly altering binding affinity .
Synthetic Accessibility: Cyano and trifluoromethyl derivatives (e.g., 25a) require multi-step synthesis involving Knoevenagel condensation, while carbamoyl-containing compounds (e.g., target compound) may involve carbamate coupling or urea formation .
Biological Activity
N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-benzofuran-2-carboxamide is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features unique structural elements, including a cyclopentathiophene moiety and a benzofuran group, which may contribute to its pharmacological properties. The following sections detail the biological activity of this compound, including mechanisms of action, research findings, and comparative studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 439.6 g/mol. The structural features include:
- Cyclopentathiophene core
- Benzofuran moiety
- Carbamoyl and sulfonyl functional groups
These features are significant as they may influence the compound's interaction with biological targets and its overall activity.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It could act as an agonist or antagonist at various G protein-coupled receptors (GPCRs), affecting intracellular signaling pathways.
- Cellular Signaling Alteration : The compound might disrupt cellular signaling cascades, influencing processes like apoptosis and cell proliferation.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of thiophene have been documented to induce apoptosis in cancer cell lines through various mechanisms such as:
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
- Apoptosis Induction : Activating intrinsic apoptotic pathways.
A comparative study highlighted that related compounds demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(2-chloropropanoylamino)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxamide | Cyclopentathiophene core | Anticancer properties |
| 5-amino-thiophene derivatives | Thiophene ring system | Antimicrobial activity |
| Piperidine-based sulfonamides | Piperidine ring + sulfonamide group | Antibacterial effects |
Antimicrobial Activity
Similar compounds have also shown promising antimicrobial activity against various pathogens. For example:
- In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- The presence of the sulfonamide group is believed to enhance membrane permeability and interaction with bacterial enzymes.
Case Studies
-
Study on Anticancer Activity :
- A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines.
- Results indicated significant inhibition of cell growth with a mechanism involving apoptosis through caspase activation.
-
Antimicrobial Efficacy Assessment :
- Another study tested the compound against Staphylococcus aureus and Escherichia coli.
- The results showed a dose-dependent inhibition of bacterial growth, suggesting potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
